molecular formula C6H5N3O B1297407 1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one CAS No. 2942-43-0

1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Número de catálogo B1297407
Número CAS: 2942-43-0
Peso molecular: 135.12 g/mol
Clave InChI: RCCFHRZLFPMPNI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one” is a chemical compound with the molecular formula C6H5N3O and a molecular weight of 135.13 . It is used for research purposes .


Synthesis Analysis

There are several methods for the synthesis of pyrazolo[3,4-b]pyridine derivatives . One method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline .


Molecular Structure Analysis

The molecular structure of “1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one” can be represented as C1=CC2=C (NNC2=O)N=C1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one” include a molecular weight of 135.13 and a molecular formula of C6H5N3O . More specific properties such as melting point and NMR data are available for some functionalized derivatives .

Aplicaciones Científicas De Investigación

  • Biomedical Applications

    • Pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
    • They have been described in more than 5500 references (2400 patents) up to date .
    • This review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine, and the biomedical applications of such compounds .
  • Synthetic Strategies

    • Comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .
    • Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, whereas their advantages and drawbacks are considered .
  • Cancer Therapy

    • Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors .
    • Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
  • Antibacterial Activity

    • Pyrazolo[3,4-d]pyrimidines, presenting different substituents in position N1, C4 and C6, have shown antibacterial activity against the Gram-positive bacterium S. aureus and the Gram-negative bacterium Escherichia coli .
  • Pharmaceutical Applications

    • Pyrazolo[3,4-b]pyridines have been described in more than 5500 references (2400 patents) up to date .
    • This review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine, and the biomedical applications of such compounds .
  • Chemical Synthesis

    • Comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .
    • Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, whereas their advantages and drawbacks are considered .

Direcciones Futuras

Pyrazolo[3,4-b]pyridine derivatives, such as “1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one”, have potential for further exploration due to their inhibitory activity against TRKs . They could be important for the treatment of cancers caused by continuous activation and overexpression of TRKs .

Propiedades

IUPAC Name

1,2-dihydropyrazolo[3,4-b]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-4-2-1-3-7-5(4)8-9-6/h1-3H,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCFHRZLFPMPNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NNC2=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00329526
Record name 1,2-Dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00329526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

CAS RN

2942-43-0
Record name 2942-43-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127448
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00329526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Reactant of Route 2
Reactant of Route 2
1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Reactant of Route 3
1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Reactant of Route 4
1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Reactant of Route 5
1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Reactant of Route 6
1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Citations

For This Compound
13
Citations
Z Urbańczyk-Lipkowska, JW Krajewski… - … Section B: Structural …, 1979 - scripts.iucr.org
C6HsN30, Mr--135.13, monoclinic, P2~/c, a= 7.976 (2), b= 6.635 (2), c= 11.362 (3)/k, fl= 105.04 (2), V= 567.6/~ 3, Z= 4, D,,= 1.52 Mg m-3 (by flotation),/t (Cu Ka)= 0.94 mm-I. The …
Number of citations: 4 scripts.iucr.org
LQ Shen, Y Tang, AQ Wu, D Pan… - Phosphorus, Sulfur, and …, 2014 - Taylor & Francis
6-(Pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol (3a) was synthesized by cyclization reaction from 2,6-dichloro-4-methylnicotinonitrile. The related sulfonyl and acylated product (4–7) were …
Number of citations: 1 www.tandfonline.com
IV Dyachenko, EB Rusanov, MV Vovk - Russian Journal of Organic …, 2013 - Springer
The condensation of 1-acyl-2-(morpholin-4-yl)cycloalkenes with 3-amino-1-phenyl-1H-pyrazol-5(4H)-ones gave the corresponding 2,3,6,7,8,9-hexahydropyrazolo[3,4-c]isoquinoline …
Number of citations: 7 link.springer.com
L URBANCZYK, K JW, P GLUZINSKI, K STADNICKA… - 1979 - pascal-francis.inist.fr
Keyword (fr) HETEROCYCLE AZOTE COMPOSE BICYCLIQUE CYCLE 3 HETEROATOMES HETEROCYCLE INSATURE CETONE STRUCTURE CRISTALLINE MOLECULAIRE …
Number of citations: 0 pascal-francis.inist.fr
T Rizbayeva, A Smolobochkin… - The Journal of …, 2022 - ACS Publications
In this article, we report a highly regioselective method for the synthesis of new fused pyridine derivatives─2,3-disubstituted quinolines and 1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one …
Number of citations: 3 pubs.acs.org
TS Rizbayeva, AV Smolobochkin… - The Journal of …, 2023 - ACS Publications
Herein, we report a highly regioselective one-pot synthesis of pyrazolo[3,4-b]pyridines via the reaction of 3-arylidene-1-pyrrolines with aminopyrazoles. The reaction proceeds through …
Number of citations: 4 pubs.acs.org
S Bi, W Diao, T Zhou, K Lin, W Zhou - Synthetic Communications, 2023 - Taylor & Francis
Herein, we describe a new synthetic route to prepare 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (9), a key intermediate of riociguat (1). In this new route, 9 was …
Number of citations: 3 www.tandfonline.com
CK Mahesha, S Naharwal, ND Kharat… - The Journal of …, 2022 - ACS Publications
A tender-hearted Pd(II)-catalyzed C–H activation of 1-arylindazolones followed by an oxidative [4 + 2] annulation reaction has been accomplished, engaging allenoates as annulating …
Number of citations: 7 pubs.acs.org
MA Gouda, J Qurban - Synthetic Communications, 2021 - Taylor & Francis
Pyrazolone and its derivatives are an crucial class of heterocyclic compounds that may be traced in in a number of well-established drugs, such as celecoxib, Lonazolac and Mepirizole (…
Number of citations: 1 www.tandfonline.com
VO Iaroshenko, S Mkrtchyan, G Ghazaryan… - …, 2011 - thieme-connect.com
The first synthesis of 3-(dichloroacetyl) chromone from 3-(dimethylamino)-1-(2-hydroxyphenyl) propen-1-one and dichloroacetyl chloride is described. The reaction of electron-rich …
Number of citations: 11 www.thieme-connect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.